2-(1-Methylpyrrol-3-yl)ethanamine
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Overview
Description
1H-Pyrrole-3-ethanamine, 1-methyl- is an organic compound with the molecular formula C7H12N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-ethanamine, 1-methyl- can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride. This method allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of 1H-Pyrrole-3-ethanamine, 1-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-ethanamine, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of N-substituted pyrroles.
Scientific Research Applications
1H-Pyrrole-3-ethanamine, 1-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-ethanamine, 1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrole-3-ethanamine, 1-methyl- can be compared with other similar compounds, such as:
- 1H-Pyrrole-2-ethanamine, 1-methyl-
- 1H-Pyrrole-3-ethanamine
- 1H-Pyrrole-2-ethanamine
Uniqueness: 1H-Pyrrole-3-ethanamine, 1-methyl- is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
103717-87-9 |
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Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(1-methylpyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h3,5-6H,2,4,8H2,1H3 |
InChI Key |
PSMPVEPHSSCVTM-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)CCN |
Canonical SMILES |
CN1C=CC(=C1)CCN |
Synonyms |
1H-Pyrrole-3-ethanamine,1-methyl-(9CI) |
Origin of Product |
United States |
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